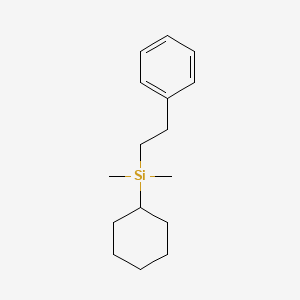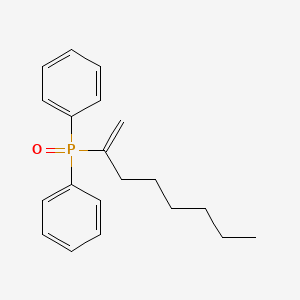
Phosphine oxide, (1-methyleneheptyl)diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine oxide, (1-methyleneheptyl)diphenyl- is an organophosphorus compound with the molecular formula C20H27OP. It is characterized by the presence of a phosphine oxide group attached to a (1-methyleneheptyl) and two phenyl groups. This compound is of interest in various fields of chemistry due to its unique structural and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphine oxide, (1-methyleneheptyl)diphenyl- can be synthesized through the oxidation of the corresponding phosphine. The typical synthetic route involves the reaction of (1-methyleneheptyl)diphenylphosphine with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of phosphine oxides often involves the use of more robust and scalable oxidizing agents. For example, the oxidation can be performed using air or oxygen in the presence of a catalyst. The reaction conditions are optimized to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine oxide, (1-methyleneheptyl)diphenyl- undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of phosphonic acids.
Reduction: Reduction of the phosphine oxide group can regenerate the corresponding phosphine.
Substitution: The compound can participate in substitution reactions where the phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Silanes such as 1,3-diphenyl-disiloxane, often in the presence of a catalytic Brønsted acid.
Substitution: Various electrophiles can be used to substitute the phenyl groups under appropriate conditions.
Major Products
Oxidation: Phosphonic acids.
Reduction: (1-methyleneheptyl)diphenylphosphine.
Substitution: Substituted phosphine oxides with different aryl or alkyl groups.
Applications De Recherche Scientifique
Phosphine oxide, (1-methyleneheptyl)diphenyl- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of phosphine oxide, (1-methyleneheptyl)diphenyl- involves its interaction with various molecular targets. The phosphine oxide group can act as a Lewis base, coordinating with metal ions and other electrophiles. This coordination can influence the reactivity and stability of the compound, making it useful in catalysis and other chemical processes.
Comparaison Avec Des Composés Similaires
Phosphine oxide, (1-methyleneheptyl)diphenyl- can be compared with other similar compounds such as:
Diphenylphosphine oxide: Lacks the (1-methyleneheptyl) group, making it less sterically hindered.
Triphenylphosphine oxide: Contains three phenyl groups, leading to different reactivity and solubility properties.
(1-Methoxyethyl)diphenylphosphine oxide: Contains a methoxyethyl group instead of the (1-methyleneheptyl) group, affecting its chemical behavior.
The uniqueness of phosphine oxide, (1-methyleneheptyl)diphenyl- lies in its specific structural features, which confer distinct reactivity and applications compared to its analogs.
Propriétés
Numéro CAS |
178943-25-4 |
|---|---|
Formule moléculaire |
C20H25OP |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
[oct-1-en-2-yl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C20H25OP/c1-3-4-5-8-13-18(2)22(21,19-14-9-6-10-15-19)20-16-11-7-12-17-20/h6-7,9-12,14-17H,2-5,8,13H2,1H3 |
Clé InChI |
SSWFLFUIMVBFEI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


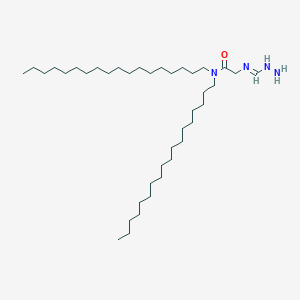
![4-[(Anthracen-9-yl)ethynyl]benzaldehyde](/img/structure/B12559568.png)

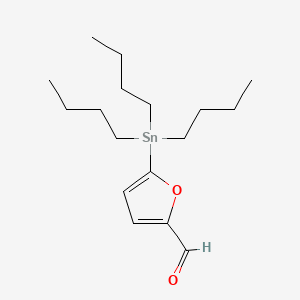
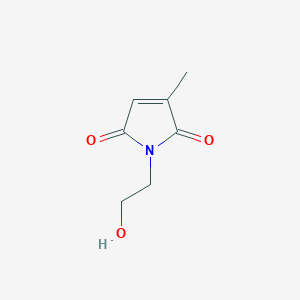
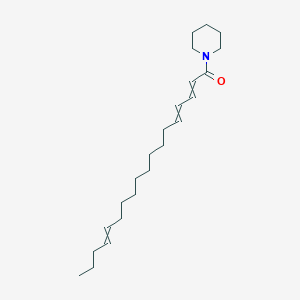
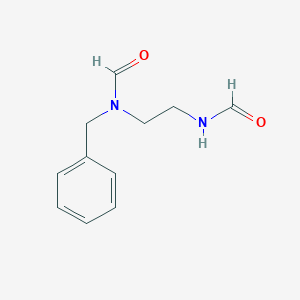


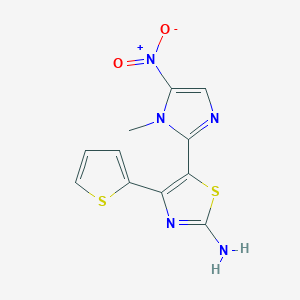
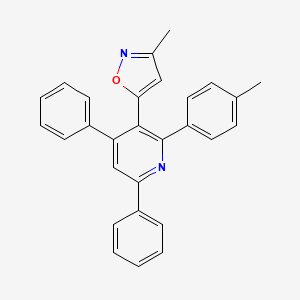
![6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane](/img/structure/B12559652.png)

